N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
This compound features a 1-methylindole moiety linked via an acetamide bridge to a phenoxy group substituted with a 2-methyltetrazole ring. The indole scaffold is known for its role in modulating biological activity, particularly in anticancer and antimicrobial contexts .
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1-methylindol-6-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H18N6O2/c1-24-10-9-13-3-6-15(11-17(13)24)20-18(26)12-27-16-7-4-14(5-8-16)19-21-23-25(2)22-19/h3-11H,12H2,1-2H3,(H,20,26) |
InChI Key |
UCOMAFVCTGCBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for Compound X, but I’ll highlight a common one:
Indole Synthesis:
Industrial Production:
- Large-scale production typically involves batch or continuous processes.
- Precursor chemicals are sourced commercially or synthesized in-house.
- Optimization focuses on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the indole ring can lead to the formation of indoxyl derivatives.
Reduction: Reduction of the tetrazole ring may yield hydrazine derivatives.
Substitution: Substitution reactions at the phenyl ring can modify its properties.
Common Reagents: Sodium azide, chloroacetyl chloride, reducing agents.
Major Products: Indoxyl derivatives, hydrazine-substituted compounds.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential anticancer agent due to its indole moiety and tetrazole ring.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
Molecular Targets: Compound X likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The following compounds share core structural motifs with the target molecule, enabling comparative analysis:
Key Findings from Comparative Analysis
Pharmacological Activity
- Anticancer Potential: Compound 10j (indole-acetamide) demonstrated potent inhibition of Bcl-2/Mcl-1, critical apoptosis regulators, suggesting that indole derivatives with halogenated aryl groups may enhance anticancer activity . The target compound’s tetrazole group could further modulate binding affinity due to its hydrogen-bonding capacity.
- Antimicrobial Activity : Compound 47 (piperazine-sulfonyl-acetamide) showed efficacy against gram-positive bacteria, while 9a (benzimidazole-triazole-thiazole-acetamide) highlights the role of fused heterocycles in broadening antimicrobial spectra . The tetrazole in the target compound may offer similar or improved activity, though direct comparisons are lacking.
Physicochemical Properties
- Tetrazole vs. Triazole: The 2-methyltetrazole group in the target compound provides greater metabolic stability compared to triazoles (e.g., 6a), which are prone to oxidation.
- Solubility : Sulfonyl and piperazine groups (e.g., 47 ) improve aqueous solubility, whereas the target compound’s indole and tetrazole may reduce it, necessitating formulation optimization .
Spectroscopic Characterization
- IR and NMR data for analogs (e.g., 6a , 10j ) confirm acetamide carbonyl peaks near 1670–1680 cm⁻¹ and aromatic proton shifts at δ 7.0–8.5 ppm, consistent with the target compound’s expected spectral profile .
Biological Activity
N-(1-methyl-1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features an indole moiety linked to a phenoxy group that contains a tetrazole derivative, which is known for enhancing biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the indole and tetrazole rings suggests potential interactions with various enzymes, such as kinases and phosphatases, which are critical in cellular signaling pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific G-protein-coupled receptors (GPCRs), influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Antioxidant Properties : The structure may confer antioxidant capabilities, helping to mitigate oxidative stress in cells, which is a common pathway in various diseases.
Antitumor Activity
Several studies have indicated that compounds with similar structures exhibit notable antitumor activity. For instance, research on indole derivatives has shown that they can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 10 | Apoptosis induction |
| Compound B | U251 (glioblastoma) | 15 | Caspase activation |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been evaluated. Similar indole-based compounds have demonstrated efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Study 1: Indole Derivative Evaluation
In a study assessing the biological activity of indole derivatives, this compound was evaluated alongside other analogs for its cytotoxic effects on cancer cell lines. Preliminary results showed promising activity, warranting further investigation into its mechanism of action and therapeutic applications.
Study 2: Tetrazole Integration
Research highlighted the role of tetrazole groups in enhancing the biological activity of compounds. The integration of a 2-methyl-tetrazole moiety significantly improved the binding affinity to target proteins, suggesting that modifications in the tetrazole structure could lead to more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
